An In-depth Technical Guide on the Core Chemical Properties and Structure of NNK-d3
An In-depth Technical Guide on the Core Chemical Properties and Structure of NNK-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNK-d3, the deuterated form of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is a critical analytical tool in tobacco-related cancer research. As a stable isotope-labeled internal standard, it is indispensable for the accurate quantification of the potent pulmonary carcinogen NNK in various biological matrices. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways associated with NNK-d3, tailored for professionals in research and drug development.
Chemical Properties and Structure
NNK-d3, with the chemical name N-(4-oxo-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide, possesses a molecular structure where the three hydrogen atoms of the N-methyl group are replaced by deuterium atoms. This isotopic substitution results in a mass shift that allows for its differentiation from the endogenous NNK in mass spectrometry-based analyses, without significantly altering its chemical behavior.
Physicochemical Data
A summary of the key physicochemical properties of NNK-d3 is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀D₃N₃O₂ | [1] |
| Molecular Weight | 210.25 g/mol | [1] |
| Exact Mass | 210.12 Da | [1] |
| CAS Number | 86270-92-0 | [1] |
| Physical State | Solid at room temperature | [1] |
| Appearance | White to off-white solid | [2] |
| Density | 1.17 g/cm³ | [1] |
| Boiling Point | 423.9 °C at 760 mmHg | [1] |
| Flash Point | 210.2 °C | [1] |
| LogP | 1.657 | [1] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][2] |
Structural Representation
The two-dimensional structure of NNK-d3 is depicted below:
SMILES: [2H]C([2H])([2H])N(CCCC(=O)C1=CN=CC=C1)N=O[1]
InChI Key: FLAQQSHRLBFIEZ-FIBGUPNXSA-N[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of NNK-d3 are not extensively available in peer-reviewed literature, as it is primarily a commercially available analytical standard. However, this section outlines general methodologies for its use in quantitative analysis and provides a representative protocol for sample preparation.
Quantitative Analysis by LC-MS/MS
NNK-d3 is predominantly used as an internal standard for the quantification of NNK and its primary metabolite, NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A Representative Protocol for NNAL and NNK quantification in Urine:
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Sample Preparation:
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Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes.
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To 2 mL of blank urine, spike with a known concentration of NNK and NNAL working standards.
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Add a known amount of NNK-d3 and NNAL-d3 internal standard solution to all samples.
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Perform liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 3 minutes, and allowing the phases to separate.
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Centrifuge the samples at 2,000 x g for 8 minutes.
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Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction step.
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Evaporate the combined ethyl acetate extracts to near dryness under a stream of nitrogen gas at 25°C.
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Reconstitute the residue in 100 µL of Milli-Q water for analysis.
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Chromatographic and Mass Spectrometric Conditions:
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Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
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Column: A suitable C18 reversed-phase column is typically used for separation.
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Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization, is commonly employed.
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Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
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Detection: Multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for NNK, NNAL, NNK-d3, and NNAL-d3.
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Spectroscopic Analysis
While specific acquisition parameters for NNK-d3 spectra are not detailed in the available literature, the following represents a general approach for obtaining and interpreting spectroscopic data for structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show the absence of the N-methyl singlet that is characteristic of NNK. The signals for the pyridyl and butyl chain protons would be present.
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¹³C NMR would display signals for all carbon atoms in the molecule. The deuterated methyl carbon would likely show a characteristic triplet due to C-D coupling.
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Deuterium (²H) NMR would show a signal corresponding to the deuterated methyl group.
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Mass Spectrometry (MS):
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The mass spectrum would show a molecular ion peak corresponding to the mass of NNK-d3 (m/z 211.1). Fragmentation patterns would be similar to NNK but with a +3 Da shift for fragments containing the deuterated methyl group.
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Infrared (IR) Spectroscopy:
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The IR spectrum would exhibit characteristic absorption bands for the C=O (ketone) group, the N=O (nitrosamino) group, and the aromatic pyridine ring. The C-D stretching vibrations would appear at a lower frequency (around 2200-2000 cm⁻¹) compared to the C-H stretching vibrations.
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Biological Pathways
The biological activity of NNK-d3 is considered identical to that of NNK. NNK is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. Its signaling pathways are crucial in understanding tobacco-induced carcinogenesis.
Metabolic Activation of NNK
The metabolism of NNK proceeds through three primary pathways: carbonyl reduction, pyridine N-oxidation, and α-hydroxylation. These pathways can lead to either detoxification or the formation of DNA-adducting agents that can initiate cancer.
Caption: Metabolic pathways of NNK leading to activation or detoxification.
NNK-Mediated Oncogenic Signaling
NNK exerts its pro-tumorigenic effects by binding to nicotinic acetylcholine receptors (nAChRs), which triggers a cascade of downstream signaling events promoting cell proliferation, survival, and angiogenesis.[3]
